molecular formula C11H6F3N5O2 B1273763 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile CAS No. 74990-43-5

5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile

Cat. No. B1273763
CAS RN: 74990-43-5
M. Wt: 297.19 g/mol
InChI Key: CHSSXZWQMONVKB-UHFFFAOYSA-N
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Description

The compound of interest, 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are structurally related to the compound , can be achieved by the Vilsmeier-Haack reaction as part of a multi-step process . Similarly, a four-component condensation reaction has been used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, indicating the versatility of pyrazole synthesis methods . These methods often involve the use of catalysts and various solvents to achieve the desired products.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using this technique . The crystal structure can reveal important aspects such as the dihedral angles between different groups attached to the pyrazole ring, which can influence the compound's reactivity and interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with aromatic aldehydes and toluene-4-sulfonylmethyl isocyanide (TsCH2NC) in the presence of a catalyst can yield imidazo[1,2-b]pyrazole derivatives . Additionally, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated to propose a reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as amino and carbonitrile can lead to the formation of hydrogen bonds, which can stabilize the crystal structure and affect solubility and reactivity . The substitution pattern on the pyrazole ring, particularly with electron-withdrawing or electron-donating groups, can significantly alter the compound's properties, including its biological activity .

Scientific Research Applications

Crystal Structure and Mechanistic Investigation

This chemical compound has been the subject of research in crystallography. A study by Liu et al. (2013) focused on the crystal structure of a similar compound, providing insights into its mechanistic reaction with unsaturated carbonyl compounds. This research is significant in understanding the compound's structural properties and reaction mechanisms (Liu, Chen, Sun, & Wu, 2013).

Electronic Properties and Spectral Enhancement

The electronic and spectral properties of this compound have been explored, especially its interaction with fullerene molecules. A 2022 study highlighted its various physical and chemical properties, including active sites, biological activities, and electron delocalization. The research also noted an enhancement of its Raman activity upon adsorption with fullerene (2022).

Green Chemistry and Synthesis

The compound has applications in green chemistry, as seen in a study by Yu et al. (2014), which demonstrated a catalyst-free synthesis method in aqueous media. This approach is environmentally friendly and offers high yields (Yu, Yao, Li, & Wang, 2014).

Safety And Hazards

The safety and hazards associated with such compounds can vary depending on their specific structure and usage. For instance, some compounds with similar structures have been classified as hazardous .

properties

IUPAC Name

5-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5O2/c12-11(13,14)7-1-2-8(9(3-7)19(20)21)18-10(16)6(4-15)5-17-18/h1-3,5H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSSXZWQMONVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383901
Record name 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile

CAS RN

74990-43-5
Record name 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Cremades, A Velázquez-Campoy… - ACS Chemical …, 2009 - ACS Publications
Helicobacter pylori establishes life-long infections in the gastric mucosa of over 1 billion people worldwide. In many cases, without specific antimicrobial intervention, H. pylori infected …
Number of citations: 65 pubs.acs.org
R Sisodia, PA Mazumdar… - Journal of Molecular …, 2023 - Wiley Online Library
Helicobacter pylori is the most common cause of gastric ulcers and is associated with gastric cancer. The enzyme HppA of class C nonspecific acid phosphohydrolases (NSAPs) of H. …
Number of citations: 3 onlinelibrary.wiley.com
A Debraekeleer, H Remaut - Future microbiology, 2018 - Future Medicine
Helicobacter pylori infection of the human stomach causes chronic inflammation and forms a major risk factor for the development of peptic ulcer disease and gastric cancer. Current …
Number of citations: 70 www.futuremedicine.com

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